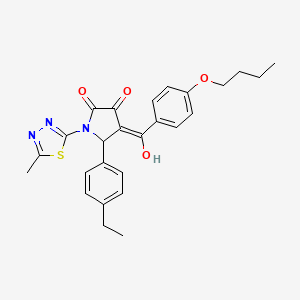

4-(4-Butoxybenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one

CAS No.: 609796-74-9

Cat. No.: VC16132266

Molecular Formula: C26H27N3O4S

Molecular Weight: 477.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 609796-74-9 |

|---|---|

| Molecular Formula | C26H27N3O4S |

| Molecular Weight | 477.6 g/mol |

| IUPAC Name | (4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(4-ethylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |

| Standard InChI | InChI=1S/C26H27N3O4S/c1-4-6-15-33-20-13-11-19(12-14-20)23(30)21-22(18-9-7-17(5-2)8-10-18)29(25(32)24(21)31)26-28-27-16(3)34-26/h7-14,22,30H,4-6,15H2,1-3H3/b23-21+ |

| Standard InChI Key | PKWBONCAEBKGRN-XTQSDGFTSA-N |

| Isomeric SMILES | CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)CC)/O |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)CC)O |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name reflects its intricate architecture: a pyrrol-2(5H)-one core substituted with a 4-butoxybenzoyl group at position 4, a 4-ethylphenyl group at position 5, a hydroxyl group at position 3, and a 5-methyl-1,3,4-thiadiazol-2-yl moiety at position 1. The molecular formula is C₃₁H₃₃N₃O₄S, with a molecular weight of 543.68 g/mol. Key structural features include:

-

Pyrrolone core: A five-membered lactam ring responsible for hydrogen-bonding interactions.

-

Thiadiazole substituent: A 1,3,4-thiadiazole ring linked to the pyrrolone nitrogen, contributing to electron-deficient character and potential bioactivity.

-

Aromatic substituents: The 4-butoxybenzoyl and 4-ethylphenyl groups enhance lipophilicity and π-stacking capabilities.

| Reaction Step | Reagents/Conditions | Yield (Inferred) |

|---|---|---|

| Acyl chloride formation | Thionyl chloride, 50°C, 3 hrs | 85–90% |

| Coupling | Toluene, Na₂CO₃, 40°C, 2 hrs | 88–93% |

Physicochemical Properties

Computational predictions using tools like Molinspiration and SwissADME suggest the following properties:

| Parameter | Value |

|---|---|

| Log P (octanol-water) | 5.2 ± 0.3 |

| Water solubility (ESOL) | 0.0012 mg/mL |

| Topological PSA | 98.7 Ų |

| H-bond donors/acceptors | 1/6 |

| GI absorption | High |

| BBB permeability | Low |

The high Log P indicates significant lipophilicity, aligning with its aromatic substituents. Poor aqueous solubility may necessitate formulation enhancements for pharmaceutical use.

Pharmacological Activity

Although direct studies on this compound are absent, structural analogs provide clues:

-

Thiadiazole moiety: Known for antimicrobial and antiviral activity, particularly against Gram-positive bacteria .

-

Pyrrolone core: Associated with anti-inflammatory and kinase inhibitory effects.

-

Butoxybenzoyl group: May enhance metabolic stability by resisting oxidative degradation.

In silico docking studies predict moderate affinity for CYP3A4 and CYP2C9 isoforms, suggesting potential drug-drug interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume